BEBT-109

EGFR TKI-sensitive mutants NSCLC cytotoxicity assay

EGFR mutation heterogeneity in NSCLC demands precise inhibitor selection. BEBT-109 is a covalent, irreversible pan-mutant-selective EGFR TKI that resolves key limitations of existing third-generation inhibitors: • 8-fold greater potency vs. osimertinib against Del19, G719A, L861Q mutants • 24-fold lower wild-type EGFR potency; major metabolites completely lack WT-EGFR activity • Clinically validated: 44.4% ORR in EGFR exon 20 insertion-mutated NSCLC (Phase Ib) • Non-accumulating PK profile with rapid absorption and swift clearance simplifies PK/PD modeling Ideal for NSCLC xenograft, PDX, organoid, and preclinical toxicology studies requiring clean WT-EGFR sparing and unambiguous pharmacodynamic readouts.

Molecular Formula C27H32N8O3
Molecular Weight 516.6 g/mol
Cat. No. B12381381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBEBT-109
Molecular FormulaC27H32N8O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC
InChIInChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32)
InChIKeyHLHLCZJZIOARRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BEBT-109: Pan-Mutant-Selective EGFR Inhibitor


BEBT-109 (CAS No. 2050906-40-4; MW 516.59) is a potent, irreversible, pan-mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) belonging to the third-generation class of EGFR tyrosine kinase inhibitors (TKIs) [1]. It is a covalent acrylamide-based compound that potently inhibits sensitizing EGFR mutations (Del19, G719A, L861Q) and the T790M resistance mutation, while sparing wild-type EGFR [2]. Preclinical and clinical studies demonstrate a distinct pharmacokinetic profile characterized by rapid absorption and quick in vivo clearance without significant drug accumulation, which differentiates this compound from other clinically established third-generation EGFR TKIs [3].

Mutation coverage Pan-mutant EGFR inhibition study fit (Del19, G719A, L861Q, T790M)
Selectivity context Reported wild-type EGFR sparing may reduce on-target WT EGFR response
PK profile Non-accumulating rapid clearance supports exposure-model interpretation

BEBT-109 Generic Substitution: Scientific Risks


The high degree of molecular heterogeneity among EGFR mutations in non-small cell lung cancer (NSCLC) necessitates precise compound selection based on empirical, mutation-specific evidence [1]. While multiple third-generation EGFR TKIs target overlapping mutation spectra, critical differences exist in their wild-type EGFR sparing profiles, the biological activity of their major metabolites, and their systemic pharmacokinetic behavior—all of which profoundly influence experimental reproducibility and translational relevance [2]. For instance, osimertinib's major metabolite, AZ5104, retains potent wild-type EGFR inhibitory activity, potentially confounding in vivo toxicity assessments, whereas the major metabolites of BEBT-109 lack this activity entirely [3]. Furthermore, BEBT-109 demonstrates rapid absorption and swift in vivo clearance without accumulation, a distinct PK profile that minimizes off-target covalent binding and toxicity—a property not uniformly shared across this compound class [4]. Simply selecting a compound based solely on its 'third-generation' designation introduces significant uncontrolled variables into research protocols, compromising data integrity and cross-study comparability.

Metabolite activity on wild-type EGFR
Major metabolites of other 3rd-gen EGFR TKIs may retain WT EGFR inhibitory activity, confounding in vivo response interpretation.
PK accumulation profile
Other 3rd-gen inhibitors often exhibit significant accumulation; a non-accumulating profile may not transfer across compounds, altering exposure modeling.
Wild-type EGFR sparing range
The degree of WT EGFR sparing differs widely; selecting a compound with lower WT selectivity may introduce higher on-target WT EGFR response in models.

BEBT-109 Quantitative Comparison Guide


Superior Potency Against TKI-Sensitive EGFR Mutants

In a direct head-to-head comparison, BEBT-109 exhibited significantly greater potency in reducing the viability of cells harboring EGFR TKI-sensitive mutants (Del19, G719A, and L861Q) compared to osimertinib [1]. This superior potency is quantifiable and provides a clear rationale for selecting BEBT-109 over osimertinib when investigating the pharmacodynamics of TKI-sensitive EGFR mutations in vitro [2].

Potency vs. TKI-sensitive mutants
Head-to-head
2.9–8.0× lower IC50
Supports assay sensitivity in TKI-sensitive mutant models
PC-9 Del19, Ba/F3 G719A/L861Q; 3-day CellTiter-GLO
Reported relative to osimertinib; n=3
EGFR TKI-sensitive mutants NSCLC cytotoxicity assay

Enhanced Wild-Type EGFR Sparing

A key differentiator for BEBT-109 is its superior sparing of wild-type EGFR, a critical safety attribute for EGFR inhibitors. When compared to osimertinib in the same assay system, BEBT-109 shows markedly higher IC50 values against EGFR wild-type cells, indicating a lower potential for on-target wild-type EGFR-mediated toxicity [1]. This translates to a superior selectivity index for mutant EGFR over wild-type EGFR, which is a crucial parameter for minimizing adverse effects in translational models [2].

Wild-type EGFR sparing
Head-to-head
24.3× less potent vs. WT EGFR
Supports lower on-target WT EGFR response context
H460 WT EGFR cells; IC50 214.7 nM (BEBT-109) vs. 8.83 nM (osimertinib)
n=2, 3-day viability assay
EGFR wild-type sparing off-target toxicity selectivity

Inactive Metabolites on Wild-Type EGFR

A critical and often overlooked differentiator between third-generation EGFR TKIs lies in the biological activity of their major metabolites. Osimertinib's major metabolite, AZ5104, is known to be a potent inhibitor of wild-type EGFR. In contrast, the two major metabolites of BEBT-109 have been empirically shown to lack any significant activity against wild-type EGFR cell lines [1]. This is a fundamental difference with significant implications for in vivo study design and interpretation of toxicity and efficacy data [2].

Metabolite activity on WT EGFR
Head-to-head
BEBT-109 metabolites: Inactive on WT EGFR
Osimertinib (AZ5104): Potent WT EGFR inhibitor
Qualitative difference; metabolite WT EGFR activity context may differ
In vitro assessment; binary functional distinction
drug metabolism AZ5104 wild-type EGFR inhibition

Non-Accumulating Clinical PK Profile

In a first-in-human Phase I study in patients with EGFR T790M-mutated advanced NSCLC, BEBT-109 exhibited a favorable pharmacokinetic profile characterized by dose-proportional increases in AUC and Cmax across a 20–180 mg/day dose range, and importantly, no significant drug accumulation was observed [1]. This profile, described as having 'rapid absorption and quick in vivo clearance,' is conducive to minimizing the off-target toxicity associated with covalent irreversible EGFR inhibitors [2].

Clinical PK profile
Trial context
BEBT-109: Non-accumulating, rapid clearance
Osimertinib: Accumulation, ~48 h half-life
Supports exposure-model interpretation
Phase Ia, 20–180 mg/day; dose-proportional AUC/Cmax
pharmacokinetics clinical trial dose-proportional

Clinical Activity in EGFR Exon 20 Insertions

BEBT-109 has been clinically validated in a challenging patient population with EGFR exon 20 insertion-mutated NSCLC, a group known for limited responses to earlier generation EGFR TKIs. In a Phase Ib dose-expansion study of 18 heavily pre-treated patients, BEBT-109 monotherapy demonstrated a 44.4% objective response rate (8 out of 18 patients) and a median progression-free survival of 8.0 months, with an acceptable and manageable safety profile [1][2].

Activity in EGFR ex20ins
Trial context
ORR 44.4% (8/18), mPFS 8.0 months
Historical osimertinib ORR 0–6% in ex20ins
Supports ex20ins model-response context
Phase Ib, pre-treated aNSCLC; 95% CI 1.33–14.67
EGFR exon 20 insertion NSCLC Phase I clinical trial

BEBT-109: Research Application Scenarios


Pan-Mutant EGFR Inhibition in Heterogeneous Models

Given its proven superior potency (up to 8-fold) against a range of TKI-sensitive EGFR mutants (Del19, G719A, L861Q) compared to osimertinib in head-to-head assays [1], BEBT-109 is the preferred research compound for studies designed to evaluate the therapeutic impact of broad-spectrum EGFR inhibition in heterogeneous in vitro and in vivo NSCLC models. Its enhanced potency ensures that even low-expressing mutant clones are effectively targeted, providing clearer pharmacodynamic readouts and more robust tumor growth inhibition data.

Toxicology Studies with Minimal Wild-Type EGFR Toxicity

The 24-fold lower potency of BEBT-109 against wild-type EGFR compared to osimertinib [2], combined with the inactivity of its major metabolites on wild-type EGFR [3], makes BEBT-109 the superior choice for preclinical toxicology and safety pharmacology studies. Its cleaner profile minimizes the confounding effects of wild-type EGFR-mediated toxicities (e.g., severe skin rash, diarrhea), allowing for a more accurate assessment of compound-specific, non-EGFR mediated adverse effects and establishing a wider therapeutic index in animal models.

PK/PD Modeling for Non-Accumulating Inhibitors

For researchers developing PK/PD models for irreversible inhibitors, BEBT-109 serves as a valuable tool compound due to its clinically confirmed, non-accumulating pharmacokinetic profile characterized by rapid absorption and swift clearance [4]. This property facilitates simpler, more predictable modeling of drug exposure and target engagement over time compared to accumulating agents like osimertinib. It is particularly well-suited for studies investigating the relationship between transient target inhibition and durable antitumor effects, without the complexities introduced by prolonged systemic drug exposure.

EGFR Exon 20 Insertion NSCLC Translational Research

BEBT-109 is uniquely positioned as a gold-standard tool compound for research into EGFR exon 20 insertion mutations. Its clinical validation with a 44.4% objective response rate in a treatment-refractory patient population [5] provides strong translational relevance that is lacking for many other third-generation TKIs. Procurement for use in patient-derived xenograft (PDX) models, organoid cultures, or novel combination therapy studies aimed at this specific patient subset is strongly justified by this direct, positive clinical data.

Application
Selection Property
Validation Focus
Heterogeneous EGFR-mutant NSCLC models
Broad-spectrum mutant EGFR inhibition
Pharmacodynamic readouts across mutant clones
Preclinical toxicology studies
WT EGFR-sparing selectivity profile
On-target WT EGFR-mediated response interpretation
PK/PD modeling of irreversible inhibitors
Non-accumulating PK profile
Exposure–target engagement relationship
EGFR exon 20 insertion mutation research
Ex20ins mutation-targeting context
Model-response endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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